3-Isopropylpiperazine-2,5-dione

Description

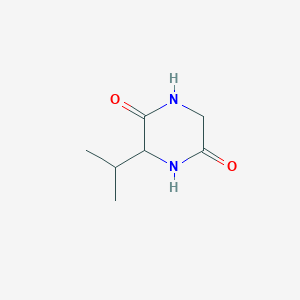

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001035993 | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14771-77-8 | |

| Record name | 3-Isopropyl-2,5-piperazine-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemical Control of 3 Isopropylpiperazine 2,5 Dione

Established Synthetic Pathways for Diketopiperazines

Diketopiperazines are the smallest cyclic peptides, composed of two amino acids linked by two peptide bonds. nih.gov Their synthesis is a fundamental process in organic and medicinal chemistry, with pathways developed for both solution-phase and solid-phase approaches. nih.govbaranlab.org The most prevalent strategy involves the intramolecular cyclization of a linear dipeptide, a method that has been refined to control stereochemistry and improve yields. baranlab.orgmdpi.com

The formation of the diketopiperazine ring from a linear dipeptide is a common and effective ring-closure method. baranlab.org This intramolecular aminolysis reaction involves the N-terminal amino group attacking the C-terminal ester or activated carboxyl group, leading to the formation of the stable six-membered ring and the elimination of a small molecule like water or alcohol. nih.govacs.org This process can occur spontaneously or be promoted under specific catalytic conditions. mdpi.com

The synthesis of a specific diketopiperazine like 3-isopropylpiperazine-2,5-dione begins with the formation of its linear dipeptide precursor. To achieve the desired structure, one of the constituent amino acids must be valine, which provides the isopropyl side chain. For instance, the dipeptide glycyl-L-valine is the precursor to (S)-3-isopropylpiperazine-2,5-dione. 3wpharm.com

The formation of the dipeptide involves a condensation reaction, where a peptide bond is formed between the carboxylic acid group of one amino acid and the amine group of another, with the removal of a water molecule. youtube.com To ensure a specific sequence (e.g., Gly-Val instead of Val-Gly or other combinations), protecting groups are used on the N-terminus of one amino acid and the C-terminus of the other. The two protected amino acids are then coupled using a reagent that facilitates amide bond formation. Following the coupling, selective deprotection allows for the subsequent intramolecular cyclization.

The cyclization of the linear dipeptide precursor can be induced under various conditions, including thermal, acidic, or basic catalysis. baranlab.org

Acid Catalysis: This is a frequently employed method as it minimizes the risk of racemization at the chiral centers. google.com Refluxing the dipeptide ester in a solvent like 2-butanol (B46777) with acetic acid has been shown to produce optically pure diketopiperazines in good yields. jst.go.jp The concentration of the acid can be critical; for instance, when a prolyl-amino acid ester is used, a higher concentration of acetic acid is more effective. jst.go.jp

Base Catalysis: While effective for promoting cyclization, base-catalyzed methods carry a higher risk of epimerization, which can compromise the stereochemical purity of the final product. mdpi.comgoogle.com

Neutral/Thermal Conditions: In some cases, cyclization occurs spontaneously upon deprotection of the terminal amine group. google.com Heating the unprotected dipeptide in a suitable solvent can also induce cyclization. acs.orggoogle.com Green chemistry approaches have been developed that use microwave heating of the dipeptide precursor in water to afford high yields of the desired diketopiperazine. nih.gov

The choice of catalyst and conditions is crucial for controlling the reaction pathway and preventing side reactions. For example, biomimetic peptide catalysts have been designed that can facilitate both dipeptide formation and subsequent cyclization in a controlled manner. nih.gov

| Condition | Typical Reagents/Setup | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acid Catalysis | Acetic acid in 2-butanol, reflux | Minimizes racemization, good yields | Requires acidic conditions | google.comjst.go.jp |

| Base Catalysis | Na2CO3 in MeOH | Effective cyclization | High risk of epimerization/racemization | mdpi.comgoogle.com |

| Thermal (Neutral) | Heating in toluene (B28343) or water (microwave) | Catalyst-free, "green" options available | May require high temperatures, potential for decomposition | acs.orggoogle.comnih.gov |

Optimizing reaction parameters is key to maximizing the yield and purity of this compound. Factors such as temperature, reaction time, solvent, and catalyst concentration directly influence the efficiency of the cyclization step.

For instance, in microwave-assisted synthesis, heating a 30 mM aqueous solution of the linear dipeptide precursor to 180 °C for 10 minutes can result in yields ranging from 70% to over 90%. nih.gov In acid-catalyzed methods, refluxing for 3 hours has been found to be effective. jst.go.jp The optimization process often involves a systematic variation of these parameters to find the ideal conditions that favor cyclization while suppressing side reactions like intermolecular polymerization or degradation. rsc.org Extending reaction times to improve conversion rates can sometimes lead to increased epimerization, necessitating a balance between yield and stereochemical purity. mdpi.com

Solid-phase peptide synthesis (SPPS) offers a powerful and efficient alternative to solution-phase methods for preparing diketopiperazines. baranlab.orgumn.edu This technique, which involves building the peptide chain on a polymeric support (resin), simplifies purification as excess reagents and byproducts are removed by simple filtration and washing. nih.gov This methodology is particularly well-suited for the parallel synthesis of DKP libraries for drug discovery. nih.gov

In the solid-phase synthesis of this compound, the first amino acid (e.g., a protected glycine (B1666218) or L-valine) is anchored to a solid support like Wang or Rink Amide resin. nih.govgoogle.com

Amino Acid Loading: The C-terminal amino acid is attached to the resin via a linker. For example, an Fmoc-protected amino acid can be loaded onto the resin. youtube.com

Peptide Coupling: The second amino acid (e.g., Fmoc-L-Valine) is then coupled to the resin-bound amino acid to form the dipeptide. google.com

Deprotection: The N-terminal protecting group (commonly an Fmoc group) of the dipeptide is removed, typically using a solution of piperidine (B6355638) in DMF. google.comacs.org

Cyclization and Cleavage: The exposed terminal amine on the resin-bound dipeptide then attacks the ester linkage to the resin, causing intramolecular cyclization and simultaneously cleaving the newly formed diketopiperazine from the solid support. nih.gov This "cyclocleavage" is a common strategy. For example, using a Wang resin, the cyclization can be induced under basic conditions, releasing the final product into the solution. nih.gov Rink Amide resins are also widely used for synthesizing peptide amides and can be adapted for DKP synthesis. nih.govmerckmillipore.comnih.gov The choice of resin and linker is critical as it dictates the cleavage conditions required to release the final product. nih.gov

| Resin | Typical Linker Type | Cleavage/Cyclization Strategy | Reference |

|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Cyclization can occur with simultaneous cleavage ("cyclocleavage") under basic or acidic conditions. | nih.govnih.gov |

| Rink Amide Resin | Acid-labile linker | Primarily for peptide amides, but adaptable for DKP synthesis where cyclization precedes cleavage. Cleavage with TFA. | google.comnih.govmerckmillipore.com |

Solid-Phase Methodologies for Synthesis

Cyclative Cleavage Strategies

Cyclative cleavage represents a key strategy for the formation of the piperazine-2,5-dione ring. This process typically involves an intramolecular cyclization of a linear dipeptide precursor, which is often protected at the N-terminus. The cleavage of a protecting group can trigger the spontaneous cyclization to form the desired diketopiperazine. For instance, N-Boc-protected dipeptide esters can undergo deprotection and subsequent cyclization to yield the corresponding piperazine-2,5-dione. nih.gov

This strategy is advantageous as it allows for the construction of the cyclic core from readily available amino acid building blocks. The reaction conditions for cyclative cleavage can be varied, including the use of thermal methods or microwave irradiation, to optimize the yield and purity of the final product. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of piperazine-2,5-diones, including this compound, has proven to be highly effective. nih.govresearchgate.net This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

A notable example is the microwave-assisted cyclization of Nα-Boc-dipeptidyl esters in aqueous media. nih.govresearchgate.net This environmentally friendly approach allows for the rapid and efficient formation of diketopiperazines. nih.gov The high temperatures and pressures achieved in a sealed vessel under microwave irradiation facilitate the intramolecular aminolysis that drives the ring closure. nih.govresearchgate.net Research has demonstrated that this method is compatible with various protecting groups and can produce cis-diketopiperazines with high optical purity. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2,5-Piperazinediones

| Entry | Reactants | Heating Method | Reaction Time | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | N-Boc-Ala-Gly-OMe | Conventional (200 °C) | 2 h | 98 | 5:5 |

| 2 | N-Boc-Ala-Gly-OMe | Microwave (600 W) | 5 min | 96 | 9:1 |

| 3 | N-Boc-Val-Gly-OMe | Conventional (200 °C) | 3 h | 95 | 6:4 |

| 4 | N-Boc-Val-Gly-OMe | Microwave (600 W) | 8 min | 97 | >9.5:0.5 |

This table is based on data presented in a study on microwave-assisted synthesis of 2,5-piperazinediones, illustrating the advantages of microwave irradiation in terms of reaction time and stereoselectivity. researchgate.net

Alternative Condensation Reactions for Substituted Piperazine-2,5-diones

Beyond the direct cyclization of dipeptides, alternative condensation reactions offer a versatile approach to constructing substituted piperazine-2,5-diones. One such method involves the condensation of aldehydes with a pre-formed piperazine-2,5-dione scaffold. csu.edu.auchemrxiv.org For example, N,N'-diacetyl-piperazine-2,5-dione can serve as a starting material for condensation with various aldehydes to introduce substituents at the 3- and 6-positions. researchgate.net

This approach is particularly useful for creating symmetrically and unsymmetrically substituted bis-arylidene derivatives. researchgate.net The reaction conditions, such as the choice of base and solvent, play a crucial role in determining the outcome and stereochemistry of the condensation. csu.edu.auchemrxiv.orgresearchgate.net For instance, the use of cesium carbonate has been reported to facilitate stereoselective aldol (B89426) condensation. researchgate.net

Enantioselective Synthesis Strategies for this compound

Achieving high levels of enantioselectivity is a critical aspect of synthesizing chiral molecules like this compound. Several strategies have been developed to control the stereochemical outcome of the synthesis, primarily through the use of chiral starting materials or chiral auxiliaries.

Utilization of Enantiopure Starting Materials (e.g., L-Valine)

One of the most straightforward and effective methods for the enantioselective synthesis of this compound is to start with an enantiomerically pure amino acid. L-Valine, a naturally occurring amino acid with an isopropyl side chain, is an ideal precursor for this purpose.

The synthesis typically involves the coupling of L-valine with another amino acid, often glycine, to form a dipeptide. This dipeptide then undergoes cyclization to yield the corresponding (S)-3-isopropylpiperazine-2,5-dione. The chirality of the L-valine starting material is directly transferred to the final product, ensuring a high degree of enantiomeric purity. A reported synthesis of (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA) illustrates a similar principle, where the stereochemistry of the L-DOPA starting material dictates the stereochemistry of the final product. nih.gov

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgrsc.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine or other achiral precursor. The chiral environment provided by the auxiliary would then influence the stereoselectivity of a reaction that introduces the isopropyl group, or during the cyclization process itself. Various types of chiral auxiliaries are available, including oxazolidinones and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com

The concept of a chiral relay network represents a more advanced application of chiral auxiliaries and substrate control in asymmetric synthesis. msu.eduacs.org This strategy involves the transmission of stereochemical information from an existing stereocenter through a flexible molecular framework to a prochiral reaction center. msu.edu An achiral, conformationally flexible group can be inserted between the stereogenic center and the reaction site to relay and even amplify the stereochemical information. msu.edu

While direct examples specifically for this compound are not prevalent in the provided context, the principles of chiral relay networks are applicable. For instance, a chiral auxiliary could be used in conjunction with a dipeptide precursor where the conformational flexibility of the peptide backbone is exploited to control the stereochemistry of the cyclization. The chiral auxiliary would induce a preferred conformation in the linear peptide, which in turn would favor the formation of one diastereomer of the cyclic product over the other. This approach allows for the transfer of chirality over a longer distance within the molecule, offering a sophisticated method for stereochemical control. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-Isopropylpiperazine-2,5-dione |

| L-Valine |

| Glycine |

| N-Boc-dipeptide esters |

| Piperazine-2,5-dione |

| N,N'-diacetyl-piperazine-2,5-dione |

| (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione |

| L-DOPA |

| Oxazolidinones |

| Pseudoephedrine |

| N-Boc-Ala-Gly-OMe |

Diastereocontrol in Enolate Alkylation

A powerful and widely utilized method for the synthesis of α-amino acids involves the stereoselective alkylation of enolates derived from chiral piperazine-2,5-dione templates. The inherent chirality of the template, often derived from a natural amino acid like valine (which provides the isopropyl group), directs the facial selectivity of the incoming electrophile.

High levels of diastereoselectivity have been observed in the benzylation of lithium enolates of (S)-N,N′-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione. rsc.orgpsu.edu Studies have shown that the diastereofacial selectivity in the alkylation of these diketopiperazine templates is primarily a result of the stereochemical information being relayed from the C(3) position to the C(6) position. This is influenced by the 1,2-torsional strain introduced by the N-alkyl substituents, rather than being solely governed by the minimization of steric interactions. rsc.org Deprotonation of (S)-N,N′-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione with lithium hexamethyldisilazide (LiHMDS) generates a lithium enolate that can be alkylated with various electrophiles to yield the corresponding trans-(3S,6R)-6-alkyl-piperazine-2,5-diones with high diastereomeric excess (de), often exceeding 90%. psu.edu

A well-established strategy that leverages this principle is the Schöllkopf method for asymmetric amino acid synthesis. wikipedia.org In this approach, a diketopiperazine is formed from glycine and a chiral auxiliary, typically (R)-valine. The resulting bis-lactim ether is then deprotonated and alkylated. The bulky isopropyl group from the valine residue effectively shields one face of the resulting carbanion, leading to a highly diastereoselective alkylation. wikipedia.org Subsequent hydrolysis cleaves the diketopiperazine ring, yielding the desired non-proteinogenic α-amino acid with high enantiomeric excess. wikipedia.org

Table 1: Diastereoselective Alkylation of a Valine-Derived Diketopiperazine Template

| Electrophile (E-X) | Product (trans-3S,6R) | Diastereomeric Excess (de) |

| Benzyl (B1604629) bromide | (3S,6R)-6-Benzyl-3-isopropyl-piperazine-2,5-dione derivative | >90% |

| Methyl iodide | (3S,6R)-3-Isopropyl-6-methyl-piperazine-2,5-dione derivative | >90% |

| Allyl bromide | (3S,6R)-6-Allyl-3-isopropyl-piperazine-2,5-dione derivative | >90% |

Data derived from studies on N,N'-protected (S)-3-isopropyl-piperazine-2,5-dione templates. psu.edu

Chiral Catalysis in DKP Synthesis

The development of chiral catalysts for the asymmetric synthesis of diketopiperazines represents a significant advancement, offering an alternative to the reliance on chiral pool starting materials. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a viable route to chiral disubstituted piperazin-2-ones, which are precursors to DKPs. dicp.ac.cn This method provides access to products with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn For instance, the hydrogenation of various 5,6-disubstituted pyrazin-2-ols can be achieved with high yields and enantiomeric excesses ranging from 84% to 90%. dicp.ac.cn The electronic properties and the position of substituents on the aromatic rings of the substrate can influence the enantioselectivity of the reaction. dicp.ac.cn

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones, which can be further reduced to the corresponding piperazines. nih.govnih.gov

Table 2: Chiral Catalysis in the Synthesis of Piperazin-2-one Derivatives

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Palladium / Chiral Ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | 84-90% |

| Palladium / Chiral Ligand | N-protected Piperazin-2-one Enolates | α-Tertiary Piperazin-2-ones | High |

Data compiled from various studies on catalytic asymmetric synthesis. dicp.ac.cnnih.gov

Deracemization Strategies

Deracemization offers an elegant approach to obtain enantiomerically pure compounds from a racemic mixture. A notable development in this area is the photocatalytic deracemization of 2,5-diketopiperazines. researchgate.net This method utilizes a chiral benzophenone (B1666685) catalyst and irradiation with light (λ=366 nm) to selectively convert one enantiomer of a racemic diketopiperazine into the other, ultimately affording the product in high enantiomeric excess. researchgate.net This process has been successfully applied to a wide range of substrates, achieving yields from 74% to quantitative, with enantiomeric excesses between 71% and 99%. researchgate.net

The mechanism involves a reversible hydrogen atom transfer. The photoexcited chiral benzophenone catalyst preferentially interacts with one enantiomer of the diketopiperazine, leading to its deracemization. researchgate.net A key feature of this process is the remarkably long lifetime of the protonated ketyl radical intermediate, which points to a novel mode of action. researchgate.net An important advantage of this strategy is its ability to edit a single stereocenter while leaving others in the molecule unaffected. researchgate.net

Functionalization of the Piperazine-2,5-dione Core

The functionalization of the pre-formed piperazine-2,5-dione core is a versatile strategy for introducing molecular diversity. This can be achieved through various C-H functionalization methods, which are atom- and step-economical. researchgate.net

C-Functionalization via N-Acyliminium Ions

The C-functionalization of piperazine-2,5-diones can be effectively mediated by N-acyliminium ions. rsc.orgpsu.edu These reactive intermediates serve as electrophilic glycine templates, allowing for the introduction of a wide range of substituents onto the diketopiperazine scaffold. rsc.orgpsu.edu The N-acyliminium ions can be generated from suitable precursors, such as α-methoxylated or α-hydroxylated piperazine-2,5-diones. The high reactivity and versatility of these intermediates have led to their extensive application in synthesis. rsc.orgpsu.edu

Stereoselective Functionalization at Specific Positions

Achieving stereoselective functionalization at specific positions of the piperazine-2,5-dione ring is crucial for the synthesis of complex molecules with defined three-dimensional structures. While the direct, site-selective C-H functionalization of piperazines can be challenging due to the presence of two nitrogen atoms, several strategies have been developed to address this. mdpi.com

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective and stereoselective functionalization of piperidine derivatives, and these principles can be extended to piperazine (B1678402) systems. nih.gov The choice of catalyst and the nature of the nitrogen protecting group can control the position of functionalization (e.g., C2 vs. C4). nih.gov

Furthermore, photoredox catalysis has enabled the α-amino C-H arylation of highly substituted piperidine derivatives with high diastereoselectivity. nih.gov Mechanistic studies have revealed that a rapid and unselective C-H arylation is followed by a slower epimerization process, which ultimately leads to a high diastereomeric ratio corresponding to the thermodynamic equilibrium of the isomers. nih.gov A highly diastereoselective bidirectional C(sp³)-H bond functionalization of piperazine compounds, triggered by a Lewis acid-catalyzed sequential hydride shift/cyclization process, has also been reported, highlighting the role of catalysts and ligands in controlling diastereoselectivity. researchgate.net

Biosynthesis and Natural Occurrence of 3 Isopropylpiperazine 2,5 Dione Analogues

General Biosynthetic Pathways of Diketopiperazines

The formation of the diketopiperazine ring is a critical step that can occur through several enzymatic routes. The two primary mechanisms involve the direct condensation of amino acids and the sophisticated enzymatic machinery of nonribosomal peptide synthetases (NRPSs). nih.govrsc.org A more recently discovered pathway involves cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNAs (aa-tRNAs) as substrates. rsc.orgd-nb.info

The fundamental chemical process for forming a 2,5-diketopiperazine is the cyclization of a dipeptide. wikipedia.org This involves the "head-to-tail" condensation of two α-amino acids, forming two peptide bonds that create the characteristic six-membered ring. nih.govfrontiersin.org While this reaction can be performed synthetically, in biological systems it is catalyzed by specific enzymes to ensure efficiency and stereochemical control. Fungi, in particular, are known to produce DKPs through the condensation of two amino acids, which can be proteinogenic or non-proteinogenic. nih.gov These initial DKP scaffolds often serve as precursors for further structural diversification through the action of tailoring enzymes. rsc.org

A major route for the biosynthesis of DKPs in microorganisms, especially fungi, is through the action of large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govrsc.orgaiche.org These enzymatic assembly lines catalyze the formation of peptides without the use of ribosomes. An NRPS module is typically responsible for the incorporation of a single amino acid and is composed of several domains. researchgate.net

The biosynthesis of the DKP scaffold via NRPS generally involves the following steps:

Activation: An adenylation (A) domain selects and activates a specific amino acid as an aminoacyl adenylate.

Tethering: The activated amino acid is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), where it is covalently bound as a thioester.

Elongation: A condensation (C) domain catalyzes the formation of a peptide bond between two adjacently tethered amino acids.

Cyclization and Release: The final dipeptidyl-S-T intermediate is released from the enzyme through an intramolecular cyclization, forming the stable diketopiperazine ring. nih.govnih.govacs.org This cyclization can be catalyzed by a terminal condensation-like (C) domain or occur spontaneously. nih.govnih.gov

This NRPS-mediated pathway allows for the incorporation of a wide variety of amino acids and subsequent modifications, leading to the vast structural diversity observed in natural DKP analogues. nih.gov Fungal NRPSs are particularly noted for producing a wide array of DKP-based natural products. nih.gov

Isolation of Diketopiperazine Derivatives from Natural Sources

Diketopiperazine analogues are ubiquitous secondary metabolites, particularly abundant in microorganisms from diverse environments. tandfonline.combenthamdirect.com Marine ecosystems, with their unique biodiversity, have proven to be an especially rich source of novel DKP-producing microbes. nih.govbenthamdirect.com

Marine actinomycetes are prolific producers of new and bioactive secondary metabolites, including a wide variety of diketopiperazines. nih.govmdpi.com These bacteria, isolated from marine sediments and invertebrates like sponges, contribute significantly to the chemical diversity of marine natural products. nih.govmdpi.comnih.gov

Streptomyces sp. : Various species of Streptomyces isolated from marine environments have yielded numerous DKP derivatives. For instance, a Streptomyces sp. (CMB-MQ030) from a Fijian marine sediment produced naseseazines A and B, which are unusual DKP dimers. acs.org Another deep-sea derived strain, Streptomyces sp. SCSIO 04496, was found to produce (6R,3Z)-3-benzylidene-6-isobutyl-1-methyl piperazine-2,5-dione. researchgate.net From the marine-sourced Streptomyces sp. ZZ446, researchers isolated maculosin (B109778) and a rare new DKP glycoside, maculosin-O-α-L-rhamnopyranoside. tandfonline.comnih.gov

Nocardiopsis alba : Strains of Nocardiopsis alba recovered from marine sediments are also a known source of DKPs. A deep-sea strain, N. alba SCSIO 03039, isolated from the Indian Ocean, produced two new DKPs, nocazines D and E, along with several known analogues. researchgate.netnih.govmdpi.com Another strain, Nocardiopsis sp. SCA30, from marine sediments in the Andaman and Nicobar Islands, was found to produce 1-acetyl-4-4(hydroxyphenyl)piperazine. nih.gov

| Compound Name | Producing Organism | Source |

| Naseseazines A and B | Streptomyces sp. CMB-MQ030 | Marine Sediment (Fiji) acs.org |

| (6R,3Z)-3-benzylidene-6-isobutyl-1-methyl piperazine-2,5-dione | Streptomyces sp. SCSIO 04496 | Deep-Sea Marine Sediment researchgate.net |

| Maculosin | Streptomyces sp. ZZ446 | Marine Coastal Soil tandfonline.com |

| Maculosin-O-α-L-rhamnopyranoside | Streptomyces sp. ZZ446 | Marine Coastal Soil tandfonline.comnih.gov |

| Nocazines D and E | Nocardiopsis alba SCSIO 03039 | Deep-Sea Marine Sediment (Indian Ocean) researchgate.netnih.gov |

| 1-acetyl-4-4(hydroxyphenyl)piperazine | Nocardiopsis sp. SCA30 | Marine Sediment (Andaman and Nicobar Islands) nih.gov |

| Actinozine A | Streptomyces sp. Call-36 | Red Sea Sponge (Callyspongia sp.) mdpi.com |

Fungi, particularly those from the genus Aspergillus, are exceptionally rich sources of diketopiperazine derivatives, especially complex indole-containing analogues. frontiersin.orgnih.govfrontiersin.org Marine-derived fungi have been a focal point of natural product discovery, yielding a plethora of novel and bioactive DKPs. frontiersin.orgmdpi.com

Aspergillus sp. : This genus is a powerhouse for producing DKPs. For example, Aspergillus sp. YJ191021, a marine endophytic fungus, yielded six new prenylated indole (B1671886) DKP alkaloids named asperthrins A–F. mdpi.com A sponge-derived fungus, Aspergillus sclerotiorum, produced three new DKPs: speramide C, 3,21-epi-taichunamide F, and 2-epi-amoenamide C. frontiersin.org Similarly, the endophytic fungus Aspergillus versicolor DY180635, isolated from a sea crab, was the source of new indolyl diketopiperazines. nih.gov The deep-sea-derived Aspergillus chevalieri has also been shown to produce new indole DKPs. frontiersin.orgnih.gov

| Compound Name | Producing Organism | Source |

| Asperthrins A–F | Aspergillus sp. YJ191021 | Marine Endophytic Fungus mdpi.com |

| Speramide C | Aspergillus sclerotiorum | Marine Sponge-Derived Fungus frontiersin.org |

| 3,21-epi-taichunamide F | Aspergillus sclerotiorum | Marine Sponge-Derived Fungus frontiersin.org |

| 2-epi-amoenamide C | Aspergillus sclerotiorum | Marine Sponge-Derived Fungus frontiersin.org |

| Aspamide B | Aspergillus versicolor DY180635 | Marine Crab Endophytic Fungus nih.gov |

| Various Indole DKPs | Aspergillus chevalieri | Deep-Sea-Derived Fungus frontiersin.orgnih.gov |

The production of diketopiperazines is often linked to specific biological activities that may benefit the producing organism. These compounds are secondary metabolites, which are not essential for primary growth but are thought to play roles in competition, signaling, and defense. benthamdirect.comresearchgate.net

Many isolated DKPs exhibit potent antimicrobial activities, suggesting a role in inhibiting the growth of competing bacteria and fungi in their natural habitat. For example, maculosin and its glycoside derivative from Streptomyces sp. ZZ446 showed activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. tandfonline.comnih.gov Asperthrin A from Aspergillus sp. YJ191021 displayed potent anti-bacterial and anti-fungal activities against agricultural pathogens. mdpi.com This antimicrobial action provides a clear ecological advantage, helping the producer to secure its niche.

Furthermore, some DKPs show cytotoxic activities, which could serve as a defense mechanism against predation or be involved in pathogenic interactions. researchgate.netfrontiersin.org For instance, methoxyneihumicin from Nocardiopsis alba exhibited cytotoxicity against human cancer cell lines. researchgate.netnih.gov In some cases, DKPs act as signaling molecules, participating in quorum sensing, which is a form of intercellular communication used by bacteria to coordinate group behaviors. benthamdirect.com The diverse bioactivities of DKPs underscore their ecological importance for the microorganisms that produce them.

Specific Examples of Naturally Occurring Isopropyl-Substituted Diketopiperazines

The natural world is a rich source of diketopiperazines containing a valine residue, which confers the isopropyl substitution. These compounds have been isolated from a multitude of environments, from marine microorganisms to common foods and beverages, and often exhibit interesting biological activities. wikipedia.orgmdpi.com

One of the most widely reported isopropyl-substituted DKPs is Cyclo(L-Pro-L-Val) . It has been identified in bacteria such as Bacillus pumilus and Pseudomonas aeruginosa, fungi like Aspergillus fumigatus, and even in extremophilic archaea like Haloterrigena hispanica. wikipedia.orgcaymanchem.comnih.gov Its presence is not limited to microbes; it has also been found in the marine sponge Tedania ignis and is a significant contributor to the bitter taste of roasted cocoa, coffee, and chicken essence. wikipedia.orgcaymanchem.comnih.gov Research has shown that Cyclo(L-Pro-L-Val) can act as a quorum-sensing signal molecule, which is crucial for bacterial communication and processes like plant growth promotion by Pseudomonas aeruginosa. wikipedia.org It also displays antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. caymanchem.comsmolecule.com

Another well-documented example is Cyclo(L-Phe-L-Val) , a metabolite produced by the marine bacterium Pseudoalteromonas sp., the fungus Aspergillus sydowii, and bacteria like Bacillus subtilis. nih.govbioaustralis.comcaymanchem.com This compound is noted for its role as a quorum sensing autoinducer, stimulating the production of antibacterial substances in its source organism. caymanchem.com Furthermore, it has been found to promote neurite outgrowth in cortical neurons and is also recognized as a bitter component in roasted coffee and cocoa. caymanchem.com

The DKP Cyclo(L-Val-ΔAla) was identified from cultures of Pseudomonas aeruginosa and Bacillus thuringiensis. oup.com Its research findings indicate involvement in microbial signaling, as it can antagonize bioluminescence and inhibit swarming motility in other bacteria. oup.com It has also been shown to stimulate the growth and lipid accumulation of the marine diatom Phaeodactylum tricornutum. oup.com

The following table summarizes these and other specific examples of naturally occurring isopropyl-substituted diketopiperazines, their constituent amino acids, the organisms they have been isolated from, and key research findings.

| Compound Name | Constituting Amino Acids | Source Organism(s) | Reported Biological Activities / Research Findings |

|---|---|---|---|

| Cyclo(L-Pro-L-Val) | L-Proline, L-Valine | Bacteria (Pseudomonas aeruginosa, Bacillus pumilus), Fungi (Aspergillus fumigatus), Marine Sponge (Tedania ignis), Archaea (Haloterrigena hispanica), Roasted Cocoa, Coffee. wikipedia.orgcaymanchem.comnih.govtargetmol.com | Identified as a quorum-sensing signal molecule; contributes to bitter taste in foods; exhibits antibacterial activity against Gram-positive bacteria; inhibits NF-κB activation. wikipedia.orgcaymanchem.comtargetmol.com |

| Cyclo(L-Phe-L-Val) | L-Phenylalanine, L-Valine | Bacteria (Pseudoalteromonas sp., Bacillus subtilis), Fungi (Aspergillus sydowii), Marine Sponge (Acanthella cavernosa), Roasted Coffee, Cocoa. nih.govbioaustralis.comcaymanchem.comscispace.com | Autoinduces production of antibacterial substances; stimulates neurite outgrowth and axon sprouting; component of bitter taste. caymanchem.com |

| Cyclo(L-Val-ΔAla) | L-Valine, Dehydroalanine | Bacteria (Pseudomonas aeruginosa, Bacillus thuringiensis). oup.com | Antagonizes AHL-mediated bioluminescence; inhibits swarming mobility in Serratia liquefaciens; stimulates growth of marine diatoms. oup.com |

| Cyclo(D-Val-L-Pro) | D-Valine, L-Proline | Fungi (Phellinus igniarius). medchemexpress.com | Isolated as a natural product from the specified fungus. medchemexpress.com |

| Cyclo(L-Leu-L-Val) | L-Leucine, L-Valine | Chocolate. nih.gov | Identified as one of the most important diketopiperazines in chocolate samples. nih.gov |

Structure Activity Relationship Sar Studies of 3 Isopropylpiperazine 2,5 Dione and Its Derivatives

Influence of Stereochemistry on Biological Activity

Stereochemistry is a paramount factor governing the biological activity of 3-isopropylpiperazine-2,5-dione derivatives. The chiral centers at the 3- and 6-positions of the piperazine-2,5-dione ring dictate the three-dimensional arrangement of the substituents, which in turn affects their interaction with biological targets like enzymes and receptors. ontosight.ai

The specific configuration, designated as (S) or (R) at these positions, is crucial. For instance, the bioactivity of diketopiperazines is highly dependent on the stereochemistry of the substituents. The defined spatial orientation of groups such as the isopropyl group in (S)-3-isopropylpiperazine-2,5-dione is critical for its physical and biological properties. ontosight.ai

The biological importance of stereochemistry is further highlighted in derivatives like Cyclo-(L-Phe-L-Val), which has a defined (3S,6S) stereochemistry, contributing to its stability and potential biological activity. ontosight.ai The specific arrangement of the benzyl (B1604629) and isopropyl groups is key to its interaction with biological molecules. ontosight.ai

Impact of Substituent Groups on the Piperazine-2,5-dione Scaffold

The nature, size, and position of substituent groups on the piperazine-2,5-dione scaffold are critical determinants of the molecule's biological profile. Modifications at the carbon and nitrogen atoms of the ring allow for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

Modifications at the 3- and 6-Positions

The 3- and 6-positions of the piperazine-2,5-dione ring are the most common sites for modification, as they originate from the side chains of the parent α-amino acids. csu.edu.au The substituents at these positions play a vital role in modulating biological activity.

Research has shown that varying the groups at these positions leads to a wide range of biological effects, including anticancer and antimicrobial activities. researchgate.net For example, in a series of tryptamine-piperazine-2,5-dione conjugates, the substituent groups on the aromatic ring of the aldehyde and the benzyl group were found to be key in altering the compounds' inhibitory potency against pancreatic cancer cells. rsc.org A derivative with a bromo group at the para-position of a phenyl ring showed better potency than the corresponding chloro analogue. rsc.org

Similarly, in a study of 3,6-diunsaturated 2,5-diketopiperazines, derivatives with naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at the 3- and 6-positions displayed significant inhibitory activities against A549 and HeLa cancer cells. mdpi.com This suggests that the size and electronic properties of the substituents are crucial. The study also noted that electron-withdrawing groups might not be favorable for high anticancer activity in this particular series. mdpi.com The presence of phenyl rings at the 3- and 6-positions can lead to the formation of intermolecular hydrogen bonds and π-π stacking interactions, which can influence solubility and biological activity. researchgate.netnih.gov

| Compound/Derivative Class | Substituents at C-3 and C-6 | Observed Biological Effect | Citation(s) |

| Tryptamine-piperazine-2,5-dione conjugates | Varied aromatic and benzyl groups | Potency against pancreatic cancer cells is highly dependent on the nature of the substituent. | rsc.orgnih.gov |

| (3S,6S)-3,6-Diisobutylpiperazine-2,5-dione | 3,6-diisobutyl | Exhibits antimicrobial activity against Bacillus spp. | |

| (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione | 3-benzylidene, 6-isobutyl | Shows anti-H1N1 activity. | |

| 3,6-diunsaturated 2,5-DKPs | naphthalen-1-ylmethylene and 2-methoxybenzylidene | Good inhibitory activities toward A549 and Hela cancer cells. | mdpi.com |

| Methoxyneihumicin | 3-benzyl, 6-(4-methoxybenzylidene) | Exhibits in vitro cytotoxicity against MCF-7 and SF-268 cancer cell lines. | researchgate.net |

N-Substitution Effects

Modification of the nitrogen atoms at the 1- and 4-positions of the piperazine-2,5-dione ring also significantly impacts the compound's properties. N-substitution can alter the molecule's reactivity, solubility, and ability to act as a hydrogen bond donor.

Acetylation of the amide nitrogens to form 1,4-diacetylpiperazine-2,5-dione (B1297580) is a common strategy. This modification increases the acidity of the methylene (B1212753) protons at the 3- and 6-positions, facilitating condensation reactions with aldehydes. csu.edu.au These N-acetyl groups can influence the compound's reactivity and the types of products formed in subsequent chemical reactions.

In the context of designing potent and selective agonists for designer receptors (DREADDs), it was found that for clozapine-N-oxide (CNO) analogues, a basic amino group or a permanent positive charge was required to retain agonist activity. acs.org Furthermore, introducing an allyl group on the 1-nitrogen atom was a strategy used in designing novel 2,5-DKPs with anticancer properties. mdpi.com In another study, a series of 1,4-disubstituted piperazine-2,5-diones were synthesized and evaluated for antioxidant activity, with compound 9r, which has a 3,5-dimethoxyphenyl group at N-1 and a 3-cyclopentylpropanoyl group at N-4, showing the best activity. nih.gov This highlights that complex substitutions at both nitrogen atoms can lead to potent biological activity. nih.gov

| Compound Class | N-1 Substituent | N-4 Substituent | Observed Effect/Property | Citation(s) |

| 1,4-Diacetylpiperazine-2,5-dione | Acetyl | Acetyl | Increased reactivity for condensation at C-3/C-6 positions. | csu.edu.au |

| Anticancer 2,5-DKPs | Allyl | H | A structural feature in a series of designed anticancer agents. | mdpi.com |

| Antioxidant 1,4-disubstituted piperazine-2,5-diones | 3,5-Dimethoxyphenyl | 3-Cyclopentylpropanoyl | Exhibited the best antioxidative activity in the series. | nih.gov |

| DREADD Agonists | Varied | Varied | A basic amino group or permanent positive charge is required for agonist activity. | acs.org |

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of the piperazine-2,5-dione ring and its substituents is intrinsically linked to biological activity. The DKP scaffold is not perfectly planar and can adopt various conformations, such as a planar, boat, or twisted-boat form. The preferred conformation is influenced by the nature and stereochemistry of the substituents at the 3- and 6-positions. csu.edu.au

This conformational rigidity allows DKPs to present their substituents in well-defined spatial orientations, making them effective scaffolds for mimicking peptide secondary structures like β-turns or α-helices. nih.govresearchgate.net For example, 1,3,6-trisubstituted 2,5-diketopiperazines have been designed to place substituents in the same spatial orientation as the i, i+4, and i+7 residues of a natural α-helix, enabling them to act as inhibitors of protein-protein interactions. researchgate.net

The conformation of the side chains relative to the central ring is also crucial. In DKPs with aromatic side chains, the aromatic group tends to adopt a conformation that maximizes overlap with the DKP ring. csu.edu.au This folding is dependent on the cis or trans stereochemistry and affects how the molecule presents itself to a biological target. csu.edu.au The ability of piperazine-2,5-diones to interact with various biological targets is a direct consequence of their conformational rigidity and the diverse structural modifications they can accommodate. nih.gov

Structure-Permeability Relationships

The ability of a compound to cross biological membranes, such as the skin or the gut wall, is a critical aspect of its potential as a drug. The structure-permeability relationship of piperazine-2,5-dione derivatives has been investigated to understand how modifications affect this property.

Lipophilicity (log P) and water solubility (log Sw) are key physicochemical parameters influencing permeability. mdpi.com Studies on a series of piperazine-2,5-diones showed that increasing the number of methyl substituents on the scaffold logically increases lipophilicity and decreases water solubility. mdpi.com For instance, the introduction of a second "spiro" cycle, as seen in alaptide, has a significant influence on both lipophilicity and solubility compared to non-spirocyclic derivatives. mdpi.com

These compounds have been studied as potential chemical permeation enhancers (CPEs). One study compared (3S,6S)-3,6-dimethylpiperazine-2,5-dione with other analogs and found it to be a significant transdermal permeation enhancer for the model drug theophylline. This indicates that even small changes in the substituents, such as varying the alkyl group size (e.g., methyl vs. isobutyl), can have a substantial impact on permeability enhancement. In another study, N-arylpiperazine derivatives were predicted to have favorable human oral absorption based on calculations of water solubility and Caco-2 cell permeability. tandfonline.com These findings underscore the importance of balancing lipophilicity and hydrophilicity through structural modification to achieve desired permeability characteristics.

| Compound | Key Structural Feature | Effect on Permeability/Related Properties | Citation(s) |

| Alaptide ((S)-8-Methyl-6,9-diazaspiro[4.5]decan-7,10-dione) | Spirocyclic structure | High influence on lipophilicity and solubility compared to non-spirocyclic analogues. | mdpi.com |

| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | 3,6-dimethyl groups | Significant transdermal permeation enhancer for theophylline. | |

| N-arylpiperazine derivatives | N-aryl substitution | Predicted to have favorable human oral absorption and gut-blood barrier permeability. | tandfonline.com |

| Piperazine-2,5-dione derivatives | Increasing number of methyl substituents | Increases lipophilicity and decreases water solubility. | mdpi.com |

Mechanisms of Biological Activity

Detailed investigations into the specific molecular interactions of this compound are not extensively reported in current scientific literature. Research on analogous compounds suggests that the biological activity of diketopiperazines is highly dependent on their specific stereochemistry and the nature of their amino acid side chains.

Enzyme Inhibition

There is a lack of specific studies identifying this compound as an inhibitor of particular enzymes. However, the DKP scaffold is known to mimic peptide substrates, leading some analogues to function as protease inhibitors. For instance, the related compound (3S,6S)-3,6-diisopropylpiperazine-2,5-dione is recognized for its potential as a protease inhibitor. chemimpex.com Another related DKP, cyclo(D-Pro-L-Val), has been identified as a specific inhibitor of β-glucosidase. nih.gov These findings highlight a potential avenue for future research into the enzyme-inhibiting capabilities of this compound.

Receptor Binding and Modulation

Specific receptor binding and modulation activities for this compound have not been characterized in detail. The broader family of piperazine (B1678402) derivatives has been explored for interactions with various receptors. For example, some 3-substituted piperazine derivatives have been studied for their ligand-binding potential, with certain compounds showing affinity for sigma(1) receptors. medchemexpress.com Additionally, other cyclic dipeptides, such as cyclo(glycyl-L-leucyl), have been shown to down-regulate dopamine (B1211576) receptors. medchemexpress.com Research into whether this compound interacts with similar or different receptor targets is needed.

Interaction with Molecular Targets and Pathways

The precise molecular targets and signaling pathways affected by this compound are not well-established. Studies on similar molecules provide some insights into potential mechanisms. For example, cyclo(L-Pro-L-Val), a related diketopiperazine, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of IKKα, IKKβ, and NF-κB. medchemexpress.com It is plausible that this compound could interact with cellular signaling pathways, but dedicated studies are required to confirm such activities.

Antimicrobial Research

The antimicrobial profile of this compound is not clearly defined in existing research, with studies on related compounds showing varied results.

Antibacterial Activity

Specific data on the antibacterial effects of this compound against various bacterial strains are not available. Research on other proline-containing cyclic dipeptides, such as cyclo(L-Pro-L-Val), has demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. caymanchem.com In contrast, one study noted that an extract containing cyclo(Pro-Val) did not exhibit antimicrobial activity. researchgate.net This variability underscores the need for direct testing of this compound to determine its specific antibacterial spectrum, if any.

Antifungal Activity

There is a lack of conclusive evidence regarding the antifungal properties of this compound. Some related compounds have shown promise in this area. For instance, cyclo(L-Pro-L-Val) isolated from Pseudomonas aurantiaca displayed antifungal activity against the plant pathogen Rhizoctonia solani. frontiersin.org However, as with its antibacterial properties, the antifungal potential of this compound itself remains an open area for investigation.

Antiviral Activity (e.g., against H1N1 influenza virus)

Research into the direct antiviral properties of this compound, particularly against the H1N1 influenza virus, is an emerging area of investigation. While broad-spectrum antiviral activity has been reported for various piperazine derivatives, specific data on the efficacy of this compound against H1N1 are not extensively documented in publicly available research. The scientific community continues to explore the potential of diverse chemical scaffolds, including diketopiperazines, for the development of novel antiviral agents. The urgency for such research is underscored by the continuous threat of influenza A virus, which is a global cause of significant morbidity and mortality due to its rapid transmission and ability to develop resistance to existing drugs. nih.gov

Current antiviral treatments for influenza, such as amantadine, work by targeting the M2 proton channel of the influenza A virus, thereby inhibiting viral replication. mdpi.com However, the emergence of resistant strains necessitates the search for new therapeutic options. mdpi.comnih.gov Combination therapies using antiviral drugs with different mechanisms of action are also being explored to enhance efficacy and combat resistance. nih.govnih.gov The exploration of compounds like this compound falls within this broader search for new antiviral strategies.

Antiprion Activity and Neurodegenerative Disease Research

The 2,5-diketopiperazine scaffold, a core feature of this compound, has been identified as a promising structure in the quest for treatments for prion diseases and other neurodegenerative disorders. nih.govnih.gov Prion diseases are fatal neurodegenerative conditions characterized by the misfolding of the normal cellular prion protein (PrPC) into a pathogenic, infectious form known as PrPSc. nih.govnih.gov

Inhibition of PrPSc Accumulation

A key therapeutic strategy in prion disease research is the inhibition of the accumulation of PrPSc. Studies on related diketopiperazine compounds have shown their potential to interfere with this process. While direct studies on this compound are limited, research on similar structures suggests that the planar and rigid nature of the diketopiperazine ring may play a role in disrupting the conversion of PrPC to PrPSc. nih.govnih.gov Some compounds are believed to exert their anti-prion effects by directly interacting with PrPC, thereby stabilizing its native conformation and preventing its misfolding into the disease-causing isoform. nih.gov

Modulation of Protein-Protein Interactions

The conversion of PrPC to PrPSc is thought to involve direct interactions between these protein molecules. nih.gov The ability of the 2,5-diketopiperazine scaffold to modulate protein-protein interactions (PPIs) is a significant aspect of its therapeutic potential. nih.govnih.gov PPIs are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders. whiterose.ac.uk Compounds that can modulate the interaction between PrPC and PrPSc are therefore of great interest. The structural characteristics of diketopiperazines may allow them to interfere with the binding sites involved in the pathogenic conversion process.

Lysosomal Degradation Enhancement

The cellular machinery for protein degradation, particularly the lysosomal system, plays a crucial role in clearing misfolded proteins like PrPSc. nih.gov Research has shown that prion-infected cells often exhibit an expansion of lysosomes and an upregulation of the autophagy pathway, which delivers cellular components to lysosomes for degradation. nih.gov Some therapeutic approaches aim to enhance this natural clearance mechanism. For instance, the drug FK506 has been shown to reduce the levels of abnormal prion protein by activating autolysosomal degradation. nih.gov While specific studies on this compound's effect on lysosomal degradation in the context of prion disease are not yet available, this remains a plausible and important area for future investigation, given the established link between lysosomal function and prion pathology.

Anticancer Research

The piperazine-2,5-dione core structure has been a subject of interest in the development of novel anticancer agents. nih.gov Derivatives of this scaffold have demonstrated potential in inhibiting the growth of various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays are fundamental in anticancer drug discovery to determine the concentration at which a compound can kill cancer cells. Studies on various piperazine-2,5-dione derivatives have been conducted to evaluate their cytotoxic potential. For example, certain arylpiperazine derivatives have shown strong cytotoxic activities against human prostate cancer cell lines, with some compounds exhibiting IC50 values (the concentration required to inhibit the growth of 50% of cells) of less than 5 µM. mdpi.com

In a study investigating the effects of selected piperazine-2,5-dione derivatives on cartilage-related cells, the tested compounds, including a related alaptide, did not show any significant cytotoxic effects on monocyte, synovial, or chondrocyte cell lines at concentrations up to 20 µM and 30 µM, respectively, after 72 hours of incubation. mdpi.com This suggests a favorable safety profile for this class of compounds in these specific cell types.

| Compound Class | Cell Line(s) | Activity/Observation | Reference |

| Arylpiperazine Derivatives | LNCaP (prostate cancer) | Strong cytotoxicity (IC50 < 5 µM) for some compounds. | mdpi.com |

| Piperazine-2,5-dione Derivatives | THP-1 (monocytes), SW982 (synovial cells), Primary porcine chondrocytes | No significant cytotoxicity observed up to 20-30 µM. | mdpi.com |

It is important to note that these studies were conducted on derivatives of piperazine-2,5-dione, and specific cytotoxicity data for this compound against a broad panel of cancer cell lines would be necessary to fully elucidate its anticancer potential.

Conclusion

3-Isopropylpiperazine-2,5-dione stands as a cornerstone molecule in the study of diketopiperazines. Its significance lies not only in its own modest biological activities but more so in its role as a fundamental building block and a model system for understanding the vast chemical and biological potential of the diketopiperazine scaffold. The ease of its synthesis and the ability to control its stereochemistry have made it an invaluable tool for medicinal chemists. Research on this compound and its derivatives continues to fuel the development of novel therapeutic agents with a wide range of applications, underscoring the enduring importance of the "privileged" diketopiperazine structure in drug discovery.

Future Directions and Research Perspectives

Novel Synthetic Methodologies for Diversification

The piperazine-2,5-dione framework is a privileged scaffold in the development of bioactive molecules. rsc.orgcsu.edu.au Traditional synthesis of substituted piperazine-2,5-diones often involves the cyclization of dipeptides. rsc.orgcsu.edu.au Future research will likely focus on developing more efficient and diverse synthetic routes to create a wider range of 3-isopropylpiperazine-2,5-dione derivatives.

Key areas for methodological advancement include:

Asymmetric Synthesis: Given that this compound is a chiral molecule, the development of enantioselective synthetic methods is crucial. Techniques such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offer a promising avenue for producing chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org The use of chiral auxiliaries and organocatalysis could also be explored to achieve stereocontrol during the synthesis of the piperazinedione core.

Combinatorial Chemistry: The generation of libraries of this compound analogs with various substituents at other positions on the ring would facilitate the exploration of structure-activity relationships (SAR). Solid-phase synthesis and automated techniques could be employed to rapidly produce a diverse set of compounds for biological screening.

C-H Functionalization: Direct C-H functionalization of the piperazine (B1678402) ring is an emerging area that could provide novel pathways for diversification. mdpi.com This approach allows for the introduction of a wide range of functional groups at specific positions, which can be used to modulate the compound's biological activity and physicochemical properties. mdpi.com

Advanced Computational Approaches for Rational Design

Computational tools are invaluable for accelerating the drug discovery process. For this compound, in silico methods can be employed to guide the design of new analogs with improved biological activity and drug-like properties.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives to specific biological targets. nih.gov For example, if a particular enzyme or receptor is identified as a target, docking studies can help in designing modifications to the molecule that enhance its binding.

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of a series of related compounds, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries for new molecules with the desired activity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can provide a more detailed understanding of the interactions between this compound and its biological target at the atomic level. This information can be used to refine the design of new analogs with enhanced potency and selectivity.

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound derivatives. This allows for the early identification and elimination of compounds with unfavorable pharmacokinetic or toxicological profiles.

Development of Therapeutic Agents Targeting Specific Diseases

Based on the potential biological activities identified through screening and computational studies, future research can focus on developing this compound-based therapeutic agents for specific diseases.

Potential therapeutic targets include:

Infectious Diseases: If potent antimicrobial or anti-quorum sensing activity is confirmed, this compound derivatives could be developed as novel antibiotics or anti-virulence agents.

Inflammatory Disorders: Compounds with significant anti-inflammatory properties could be investigated for the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.

Cancer: Derivatives with strong anticancer activity could be optimized as potential chemotherapeutic agents. Further studies would be needed to elucidate their mechanism of action, such as the induction of apoptosis or the inhibition of cell cycle progression.

The development of any therapeutic agent would require extensive preclinical and clinical studies to evaluate its efficacy, safety, and pharmacokinetic profile.

Investigation of Enantiomeric Effects on Biological Activity

This compound possesses a chiral center at the 3-position of the piperazine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-isopropylpiperazine-2,5-dione and (S)-3-isopropylpiperazine-2,5-dione. It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and toxicities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Therefore, a critical area of future research for this compound is the investigation of the biological activities of its individual enantiomers. This will involve:

Enantioselective Synthesis or Chiral Separation: The first step is to obtain the pure enantiomers. This can be achieved either through asymmetric synthesis, which directly produces a single enantiomer, or by separating the racemic mixture using techniques like chiral chromatography. mdpi.com

Comparative Biological Evaluation: Once the pure enantiomers are available, they should be tested in parallel in a range of biological assays to determine if their activities differ. For example, the antimicrobial or anti-inflammatory effects of the (R)- and (S)-enantiomers should be compared.

Stereospecific Structure-Activity Relationships: Understanding how the three-dimensional arrangement of atoms in each enantiomer influences its interaction with biological targets is crucial for rational drug design.

The differential activity of enantiomers has been observed in related cyclic dipeptides. For instance, studies on cyclo(Pro-Tyr) have shown that the cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) diastereomers exhibit different levels of antibacterial activity against phytopathogenic bacteria. nih.gov Similarly, research on the isomers of 3-Br-acivicin has demonstrated that stereochemistry plays a pivotal role in their antiplasmodial activity. nih.gov These examples underscore the importance of studying the individual stereoisomers of this compound.

The following table summarizes the known information and potential research directions for the enantiomers of this compound and related compounds.

| Compound/Enantiomer | Known Information/Research Direction |

| (R)-3-Isopropylpiperazine-2,5-dione | CAS Number: 143673-66-9. nih.gov Biological activity needs to be investigated. |

| (S)-3-Isopropylpiperazine-2,5-dione | Biological activity needs to be investigated and compared to the (R)-enantiomer. |

| cyclo(L-Pro-L-Val) | Exhibits antimicrobial and anti-inflammatory activity; interferes with quorum sensing. uniscience.co.kr |

| cyclo(D-Pro-L-Val) | A specific beta-glucosidase inhibitor. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isopropylpiperazine-2,5-dione, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions, such as the coupling of valine and glycine derivatives, as observed in bacterial biosynthesis studies . In laboratory settings, enantioselective routes often employ chiral auxiliaries (e.g., p-methoxybenzyl groups) to control stereochemistry, achieving yields up to 84% under optimized conditions (e.g., CH₂Cl₂/MeOH solvent systems, LC-MS purity checks) . Key parameters include temperature control (room temperature to 120°C), solvent polarity adjustments, and catalytic systems to minimize racemization.

Q. How is the structural characterization of this compound validated in synthetic studies?

- Methodological Answer : Characterization relies on multimodal analytical techniques:

- ATR-IR : Confirms amide C=O stretches (~1647–1653 cm⁻¹) and sp³ C-H bonds (~2969 cm⁻¹) .

- NMR/HRMS : ¹H and ¹³C NMR resolve substituent positions (e.g., isopropyl groups at δ 1.0–1.5 ppm), while ESI-HRMS validates molecular weight .

- LC-MS : Ensures purity (>95%) via retention time and mass-to-charge ratio matching .

Q. What is the biosynthetic role of this compound in natural systems?

- Methodological Answer : In bacteria, it serves as an intermediate in the biosynthesis of 3-isopropyl-2-methoxypyrazine (IPMP), a flavor compound. Labeling studies with isotopic valine and glycine track its formation via enzymatic condensation, followed by oxidative modifications . Comparative studies with plant-derived analogs (e.g., in Cabernet Sauvignon grapes) highlight pathway variations, such as leucinamide incorporation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral drug discovery?

- Methodological Answer : Asymmetric synthesis leverages chiral auxiliaries like (3S)-N,N′-bis(p-methoxybenzyl) groups, which direct stereochemistry during cyclization . Post-synthesis, hydrogenolysis removes auxiliaries while preserving the diketopiperazine (DKP) core . Solvent-free microwave-assisted reactions and organocatalysts (e.g., proline derivatives) further enhance enantiomeric excess (ee > 90%) .

Q. How do structure-activity relationship (SAR) studies guide the modification of this compound for bioactivity optimization?

- Methodological Answer : SAR focuses on:

- Substituent Effects : Alkyl groups (e.g., isopropyl vs. benzyl) modulate lipophilicity and receptor affinity .

- Scaffold Rigidity : Introducing aromatic moieties (e.g., 4-fluorobenzyl) enhances π-π stacking in target binding .

- In Silico Screening : Docking simulations predict interactions with targets like 5-HT₁A receptors, validated via radioligand assays .

Q. What computational methods are employed to predict the physicochemical and pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates solubility and membrane permeability using force fields (e.g., AMBER) .

- QSAR Models : Correlate logP and polar surface area with bioavailability .

- Density Functional Theory (DFT) : Calculates electron distribution for reactivity predictions, particularly at the amide carbonyl .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer : Key challenges include:

- Purification : Gradient column chromatography (silica gel, CH₂Cl₂/MeOH) resolves diastereomers but is time-intensive .

- Byproduct Formation : Racemization at high temperatures is mitigated via low-temperature cyclization (<50°C) .

- Yield Optimization : Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, pH) for reproducibility .

Q. How does this compound compare to other diketopiperazines in terms of biological activity and synthetic versatility?

- Methodological Answer : Unlike planar heterocycles, its DKP scaffold offers 3D structural diversity, enabling chiral center incorporation for selective target engagement . Compared to natural analogs (e.g., 3-benzyl-6-isopropyl-DKPs from Penicillium spp.), synthetic derivatives exhibit enhanced metabolic stability but reduced natural abundance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.